エンテラン

概要

説明

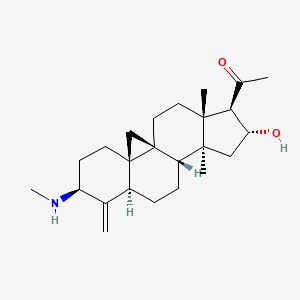

Entellan is a rapid mounting medium used in microscopy for the permanent mounting and storage of specimens. It consists of a polymer made of mixed acrylates dissolved in toluene or xylene . This compound is particularly valued for its ability to provide clear, long-lasting mounts for microscopic analysis.

科学的研究の応用

Entellan is widely used in various scientific fields due to its excellent mounting properties:

Chemistry: Used for mounting chemical samples for microscopic analysis.

Biology: Essential in histology and cytology for mounting biological specimens.

Medicine: Used in diagnostic laboratories for preparing slides of tissue samples.

Industry: Applied in quality control processes where microscopic analysis is required

作用機序

Target of Action

Entellan is a mounting medium used in microscopy . It is primarily targeted at specimens that need to be permanently mounted and stored . The main role of Entellan is to provide a stable and clear medium that preserves the integrity of the specimen and allows for high-resolution imaging .

Mode of Action

Entellan interacts with its targets (the specimens) by enveloping them in a polymer matrix made of mixed acrylates, which is solubilized in xylene . This interaction results in the specimen being permanently encased in the Entellan medium, allowing for long-term storage and repeated microscopic examination .

Biochemical Pathways

Instead, it provides a physical barrier that protects the specimen from environmental factors that could degrade it over time .

Pharmacokinetics

Its physical properties, such as its refractive index and viscosity, are crucial for its function as a mounting medium .

Result of Action

The molecular and cellular effects of Entellan’s action are primarily physical rather than biochemical. By encasing the specimen in a clear, stable medium, Entellan allows for detailed microscopic examination of the specimen without causing damage or alteration to its structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Entellan. For example, it should be used with specimens that have been cleared with xylene prior to mounting . Additionally, the storage temperature can affect the stability of the mounted specimen .

生化学分析

Biochemical Properties

Entellan, due to its chemical composition, does not directly participate in biochemical reactions. It does not interact with enzymes, proteins, or other biomolecules in a biochemical context. Its primary role is in the preparation of biological samples for microscopic examination .

Cellular Effects

Entellan does not have a direct effect on cells or cellular processes. It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its use is external to the cell and is primarily involved in the process of preparing the cell for microscopic examination .

Molecular Mechanism

As a mounting medium, Entellan does not have a molecular mechanism of action. It does not bind to biomolecules, nor does it inhibit or activate enzymes. It does not cause changes in gene expression .

Temporal Effects in Laboratory Settings

Entellan is known for its stability. It does not degrade over time, making it suitable for the long-term storage of microscopic specimens . It should be noted that it contains toluene and should be used with water-free specimens that have been processed with xylene prior to mounting .

Dosage Effects in Animal Models

As Entellan is not applied to living organisms, it does not have dosage effects in animal models. It is used exclusively in the preparation of biological samples for microscopic examination .

Metabolic Pathways

Entellan does not participate in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Entellan does not get transported or distributed within cells or tissues. It does not interact with transporters or binding proteins, nor does it affect its localization or accumulation .

Subcellular Localization

Entellan does not have a subcellular localization as it is not a component of cells. It does not have any effects on its activity or function related to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Entellan is synthesized by polymerizing mixed acrylates in the presence of a solvent such as toluene or xylene . The polymerization process involves the use of initiators and specific reaction conditions to achieve the desired polymer properties.

Industrial Production Methods: In industrial settings, the production of Entellan involves large-scale polymerization reactors where the mixed acrylates are polymerized under controlled conditions. The resulting polymer is then dissolved in toluene or xylene to create the final mounting medium .

化学反応の分析

Types of Reactions: Entellan primarily undergoes polymerization reactions during its synthesis. The polymerization of acrylates is a type of addition reaction where monomers add to each other to form a polymer chain.

Common Reagents and Conditions:

Reagents: Mixed acrylates, toluene or xylene, polymerization initiators.

Conditions: Controlled temperature and pressure to facilitate polymerization.

Major Products: The major product of these reactions is the polymerized acrylate, which forms the basis of Entellan .

類似化合物との比較

Euparal: Contains sandarac, eucalyptol, paraldehyde, camphor, and phenyl salicylate.

Canada Balsam: A natural mounting medium obtained from the balsam fir tree.

Uniqueness of Entellan: Entellan stands out due to its rapid setting time and compatibility with dehydrated specimens. Unlike some other mounting media, Entellan provides a clear, long-lasting mount without causing turbidity or color changes over time .

特性

IUPAC Name |

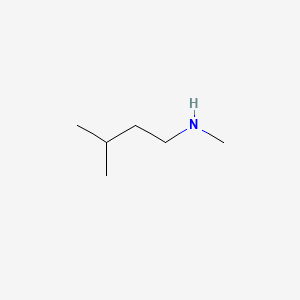

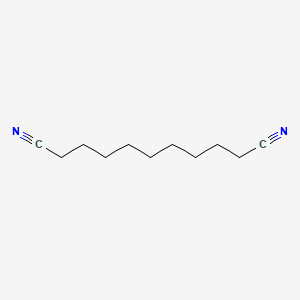

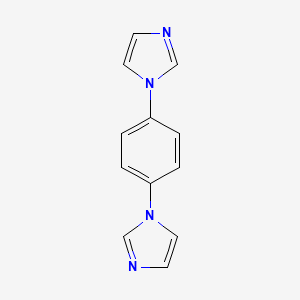

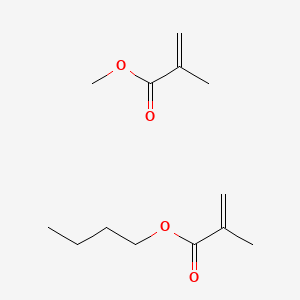

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLPIOPUASGRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30909118 | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25608-33-7, 104673-14-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Entellan primarily used for in scientific research?

A1: Entellan is widely used as a mounting medium for preparing permanent microscope slides. This involves placing a drop of Entellan onto a prepared specimen on a microscope slide and then carefully lowering a coverslip onto it. Entellan hardens, securing the coverslip and preserving the specimen for long-term observation. [, , , , ]

Q2: Is Entellan compatible with all types of microscopy?

A2: While Entellan is compatible with standard light microscopy, researchers have found that it can interfere with certain techniques, particularly those involving fluorescence. For instance, manufacturers list Entellan as contraindicated for use with Silver in situ hybridization (SISH) due to potential signal oxidation, fading, or disappearance. [, ]

Q3: What makes Entellan suitable for Raman microspectroscopy of textile fibers?

A3: Research has demonstrated that Entellan New, a variant of Entellan, does not significantly alter the Raman spectra of mounted textile fibers. Principal Component Analysis and Analysis of Variance tests confirmed that spectra from fibers mounted in Entellan New were statistically indistinguishable from those of bare fibers. This makes Entellan New suitable for direct fiber identification via Raman microspectroscopy without additional sample preparation. []

Q4: Are there any alternatives to Entellan as a mounting medium?

A5: Yes, several alternative mounting media exist, each with its own advantages and disadvantages. For instance, researchers have explored the use of natural biomaterials like clove oil and nano silica as more environmentally friendly and potentially less toxic alternatives to synthetic mountants like Entellan. [] The choice of mounting medium often depends on factors like the type of microscopy, the staining techniques used, and the desired duration of preservation. [, ]

Q5: How is Entellan used in parasitology research?

A6: Entellan plays a crucial role in preparing permanent slides of parasites for identification and morphological studies. For example, researchers successfully used Entellan to mount Enterobius vermicularis eggs, preserving their morphology for up to 8 years. [] It's also been used in studies identifying Clinostomum infections in fish [], Chlamydophila psittaci in pet birds [], and Demodex mites in human skin samples. []

Q6: What role does Entellan play in anatomical studies of plants?

A7: Entellan is used for mounting plant tissue sections, enabling researchers to study their internal structures. For example, in a study investigating the anatomical and physical properties of Bisbul wood (Diospyros blancoi), researchers used safranin-stained microtome sections mounted with Entellan to identify key anatomical features of the wood. [] It has also been employed in studying phytolith morphology in Cucurbitaceae species. []

Q7: How is Entellan utilized in neuroscience research?

A8: Entellan is valuable for visualizing neurons and their intricate structures. A study demonstrated that clearing Lucifer Yellow-filled neurons in methyl salicylate and mounting them in Entellan significantly enhanced their visualization under a laser scanning confocal microscope. []

Q8: Can the color of specimens mounted in Entellan change over time?

A10: Yes, color changes have been observed in specimens mounted with Entellan over time. In the study on Enterobius vermicularis eggs, the researchers noted that the initially greenish color of the eggs' internal contents faded to a pale transparent hue after prolonged exposure to Entellan. [] This highlights the importance of considering potential color shifts when interpreting long-term stored slides.

Q9: Are there any safety concerns associated with using Entellan?

A11: Entellan contains xylene, a known toxic substance. Therefore, appropriate safety measures, such as working in a well-ventilated area and wearing personal protective equipment, are essential when handling Entellan. []

Q10: Are there any environmental concerns related to Entellan use and disposal?

A12: Yes, the xylene content in Entellan raises environmental concerns. Researchers and laboratories are increasingly seeking alternative mounting media with reduced environmental impact. [, ] Proper disposal methods are crucial to minimize any negative impact on the environment.

Q11: Is there information available on Entellan's molecular formula, weight, and spectroscopic data?

A13: Unfortunately, the provided research papers do not delve into the detailed chemical characterization of Entellan. Further research in chemical databases or manufacturer information is required to obtain this data. []

Q12: Has Entellan been studied for its catalytic properties or use in drug delivery systems?

A14: The provided research focuses primarily on Entellan's applications as a mounting medium in microscopy. There is no mention of its use in catalysis, drug delivery, or related fields. [, ]

Q13: What is the historical context and evolution of Entellan in the scientific field?

A15: While the provided research does not elaborate on Entellan's historical development, it is evident that the use of mounting media, including potentially early forms of Entellan, has been integral to microscopy for many decades. [] Further historical research is needed to understand its specific evolution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。